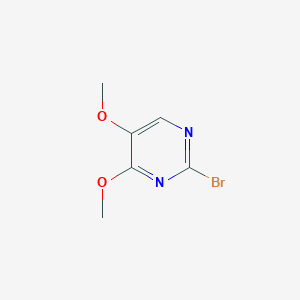
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C₉H₉ClF₃N and a molecular weight of 223.63 g/mol . It is a hydrochloride salt form of 3-(3,4,5-trifluorophenyl)azetidine, characterized by the presence of three fluorine atoms on the phenyl ring and an azetidine ring structure. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves the reaction of 3,4,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylazetidines .
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4,5-trifluorophenyl)azetidine hydrochloride include:
- 3-(2,4,6-Trifluorophenyl)azetidine hydrochloride
- 3-(3,4-Difluorophenyl)azetidine hydrochloride
- 3-(3,5-Difluorophenyl)azetidine hydrochloride
Uniqueness
The presence of three fluorine atoms in the 3, 4, and 5 positions of the phenyl ring imparts distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
3-(3,4,5-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-1-5(6-3-13-4-6)2-8(11)9(7)12;/h1-2,6,13H,3-4H2;1H |
InChI Key |
GZBPPWHVPXYHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=C(C(=C2)F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)


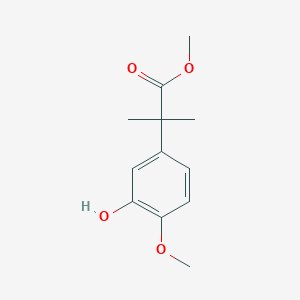

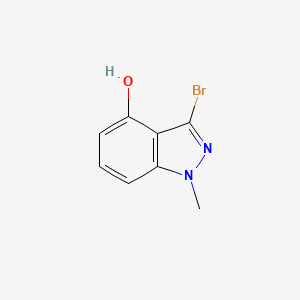
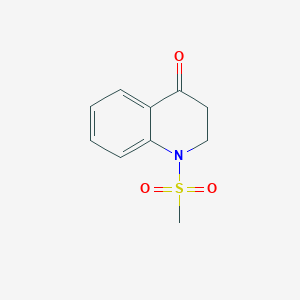
![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)
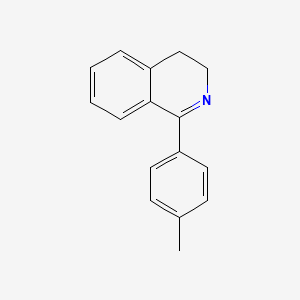


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)
